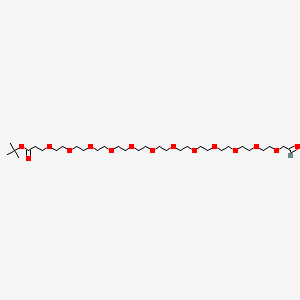
Propargyl-PEG11-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG11-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group (an alkyne) and a PEG chain with 11 ethylene glycol units, terminated by an alcohol group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions due to its alkyne functionality .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-alcohol can be synthesized through the nucleophilic addition of propargyl alcohol to polyethylene glycol derivatives. One common method involves the reaction of propargyl alcohol with polyethylene glycol mono-tosylate under basic conditions to yield this compound . The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk industrial reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
化学反応の分析
Types of Reactions
Propargyl-PEG11-alcohol undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Click Chemistry: The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like tosyl chloride (TsCl) and bases such as triethylamine (TEA) are employed.
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are used as catalysts.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Click Chemistry: Formation of triazole-linked compounds.
科学的研究の応用
Propargyl-PEG11-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems and as a component in the synthesis of therapeutic agents.
Industry: Used in the production of polymers and as a reagent in various industrial processes.
作用機序
Propargyl-PEG11-alcohol exerts its effects primarily through its alkyne functionality, which allows it to participate in click chemistry reactions. The alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .
類似化合物との比較
Similar Compounds
Propargyl alcohol: A simpler compound with a similar alkyne functionality.
PEG derivatives: Compounds with varying lengths of PEG chains and different terminal groups.
Uniqueness
Propargyl-PEG11-alcohol is unique due to its combination of a propargyl group and a PEG chain with 11 ethylene glycol units. This structure provides both the reactivity of the alkyne group and the solubility and flexibility of the PEG chain, making it highly versatile for various applications .
特性
分子式 |
C25H48O12 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H48O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1,26H,3-25H2 |
InChIキー |
BOAHEFBJHQGCHQ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)

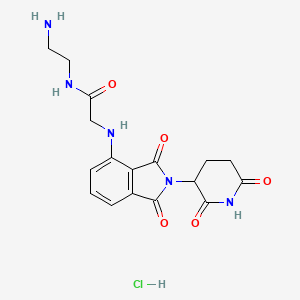
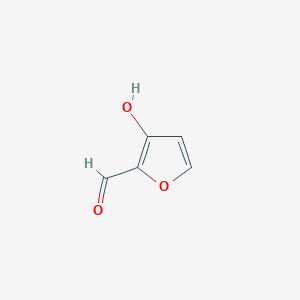

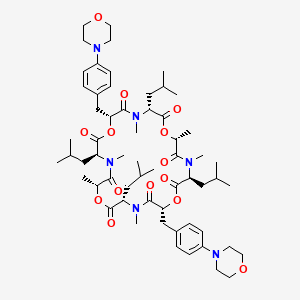
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
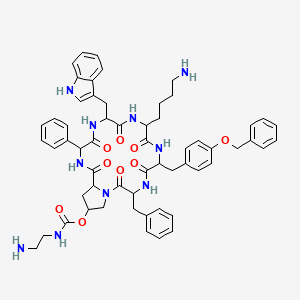
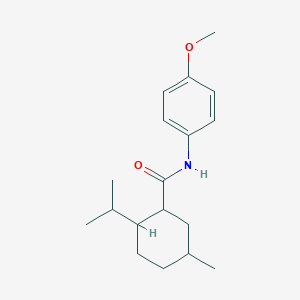

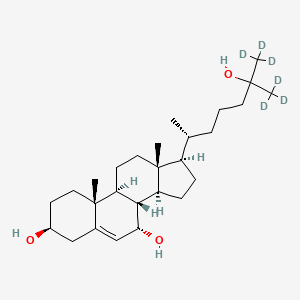
![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
